Senaparib (also known as IMP4297) is a potent, selective poly (ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor. [^3, ^5] This novel inhibitor exhibits strong antitumor activity, as demonstrated in preclinical studies. While Senaparib's primary application is in cancer research, this analysis focuses solely on its scientific aspects, excluding drug-related information.
Related Compounds
Olaparib
Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been approved for the treatment of several types of cancer []. It is a first-in-class PARP inhibitor that has demonstrated efficacy in patients with BRCA1 or BRCA2 mutations. Olaparib is structurally related to senaparib and shares a similar mechanism of action.
Compound Description: Rucaparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a potent PARP inhibitor that has shown promising clinical activity in patients with ovarian cancer.
Relevance: Like olaparib, rucaparib exemplifies the success of PARP inhibitors in cancer treatment, reinforcing the significance of senaparib's development in the same category. The papers highlight that multiple PARP inhibitors, including rucaparib, are already approved and used for various cancers []. This context helps position senaparib as a potentially valuable addition to this group of therapeutics, especially considering its potential in addressing unmet medical needs in cancer treatment.
Compound Description: Niraparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a highly selective PARP inhibitor that has shown a favorable safety profile in clinical trials.
Relevance: Niraparib serves as another example of a clinically successful PARP inhibitor mentioned alongside senaparib []. The research on senaparib aims to establish it as a viable alternative to existing PARP inhibitors, and mentioning niraparib helps emphasize the need for diverse treatment options within this drug class.
Compound Description: Talazoparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is known for its potent PARP-trapping activity, which contributes to its efficacy in inhibiting DNA repair.
Relevance: Talazoparib is included in the paper's list of approved PARP inhibitors [], further strengthening the context for senaparib's development. The inclusion of various PARP inhibitors with diverse chemical structures, like talazoparib, suggests that senaparib's novel structure could offer a unique pharmacological profile, potentially leading to improved efficacy or safety in specific patient populations.
Compound Description: Fluzoparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It is a highly potent PARP inhibitor with a long half-life, allowing for once-daily dosing.
Relevance: Like the other listed PARP inhibitors, fluzoparib adds to the context of existing treatment options for cancer []. The research on senaparib aims to expand the repertoire of PARP inhibitors available for clinicians to choose from, potentially offering advantages in terms of efficacy, safety, or patient suitability compared to existing drugs like fluzoparib.
Compound Description: Pamiparib is a PARP inhibitor that has been approved for the treatment of several types of cancer []. It has demonstrated promising clinical activity in patients with ovarian and breast cancers.
Relevance: Pamiparib, along with the other mentioned PARP inhibitors, emphasizes the evolving landscape of cancer treatment and the role of PARP inhibition in this field []. This context highlights the importance of developing new PARP inhibitors like senaparib to potentially overcome limitations of existing therapies and address the needs of a wider patient population.
Compound Description: Temozolomide (TMZ) is a non-classical oral alkylating agent used as a chemotherapy drug [, ]. It works by damaging DNA in cancer cells, ultimately leading to cell death.
Relevance: Temozolomide is not structurally related to senaparib but plays a crucial role in its research. Studies have shown that TMZ can enhance the efficacy of PARP inhibitors, including senaparib. This synergistic effect arises because TMZ-induced DNA damage makes cancer cells more vulnerable to the effects of PARP inhibition. Consequently, a significant focus of senaparib research involves exploring its combination with TMZ for treating various cancers, including small cell lung cancer (SCLC) [, ].
Compound Description: Itraconazole is a potent CYP3A4 inhibitor classified as an antifungal medication []. CYP3A4 is an enzyme primarily found in the liver and intestines, playing a crucial role in metabolizing various drugs, including senaparib.
Relevance: Although not structurally similar to senaparib, itraconazole is crucial in understanding senaparib's pharmacokinetic profile. A study investigated the effects of itraconazole on the pharmacokinetics of senaparib in healthy volunteers []. This study aimed to determine potential drug-drug interactions. Understanding how itraconazole alters senaparib's metabolism and overall exposure in the body is vital for optimizing senaparib dosage and ensuring its safe and effective use in patients.
Compound Description: Rifampicin is a potent CYP3A4 inducer, primarily used as an antibiotic, especially against tuberculosis []. As a CYP3A4 inducer, rifampicin accelerates the metabolism of drugs metabolized by this enzyme, including senaparib.
Relevance: Similar to itraconazole, rifampicin helps understand drug-drug interactions affecting senaparib []. By studying how rifampicin, a CYP3A4 inducer, influences senaparib's pharmacokinetics, researchers can assess the potential impact of co-administered drugs on senaparib's efficacy and safety. This understanding is crucial for developing appropriate dosage recommendations for patients taking senaparib alongside other medications that might interact with its metabolism.
The synthesis of Senaparib involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. While specific proprietary details regarding the synthesis process are often not disclosed due to commercial confidentiality, the general approach typically includes:
Starting Materials: The synthesis begins with readily available chemical precursors that are modified through a series of reactions.
Key Reactions: These may include nucleophilic substitutions, cyclization reactions, and functional group modifications to construct the core structure of Senaparib.
Purification: After synthesis, the crude product undergoes purification processes such as crystallization or chromatography to isolate the final compound.
The precise parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity but are generally proprietary information specific to the manufacturer.
Molecular Structure Analysis
Senaparib's molecular structure can be described as follows:
Chemical Formula: C19H21N5O3
Molecular Weight: Approximately 357.41 g/mol
Structural Features: The compound features a pyrimidine ring, which is characteristic of many PARP inhibitors. Its structure allows for effective binding to the active site of poly(ADP-ribose) polymerase enzymes.
The three-dimensional conformation of Senaparib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
Chemical Reactions Analysis
Senaparib participates in several key chemical reactions during its mechanism of action:
Inhibition of Poly(ADP-ribose) Polymerase: By binding to the catalytic site of poly(ADP-ribose) polymerase enzymes, Senaparib prevents these enzymes from repairing DNA damage in cancer cells.
Formation of Enzyme-Drug Complex: The interaction between Senaparib and the enzyme leads to the formation of a stable complex that inhibits further DNA repair processes.
Synthetic Lethality: In cells deficient in DNA repair pathways (e.g., those with BRCA mutations), the inhibition by Senaparib leads to cell death due to an accumulation of unrepaired DNA damage.
These reactions are critical for understanding how Senaparib exerts its therapeutic effects against tumors with specific genetic vulnerabilities.
Mechanism of Action
Senaparib functions primarily through the inhibition of poly(ADP-ribose) polymerase enzymes, which play a crucial role in repairing single-strand breaks in DNA. The detailed mechanism includes:
Binding Affinity: Senaparib binds with high affinity to the catalytic domain of poly(ADP-ribose) polymerase 1 and 2.
Disruption of Repair Processes: By inhibiting these enzymes, Senaparib disrupts the repair of DNA single-strand breaks, leading to double-strand breaks during replication.
Induction of Apoptosis: In cancer cells lacking functional homologous recombination repair (due to mutations like BRCA1/BRCA2), this accumulation of DNA damage ultimately triggers apoptosis.
This mechanism highlights the concept of synthetic lethality, where cancer cells become particularly sensitive to DNA damage when their repair pathways are compromised.
Physical and Chemical Properties Analysis
Senaparib exhibits several important physical and chemical properties:
Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary but generally falls within a range typical for small organic molecules.
Understanding these properties is essential for formulating Senaparib into a viable therapeutic agent.
Applications
Senaparib is primarily being investigated for its applications in oncology:
Ovarian Cancer Treatment: It has shown significant promise in improving progression-free survival rates among patients with advanced ovarian cancer in clinical trials.
Potential in Other Cancers: Beyond ovarian cancer, ongoing research is exploring its efficacy in treating other malignancies such as breast cancer and prostate cancer.
Combination Therapies: There is an interest in studying Senaparib in combination with other therapeutic agents to enhance its antitumor effects.
The ongoing clinical trials and research efforts aim to establish Senaparib as a cornerstone treatment option within targeted cancer therapies based on its unique mechanism of action against DNA repair pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.